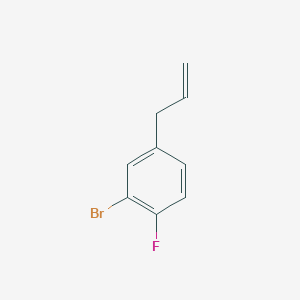

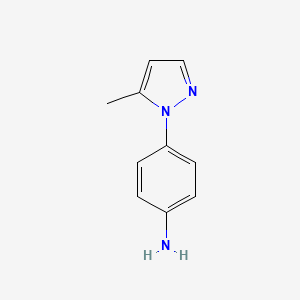

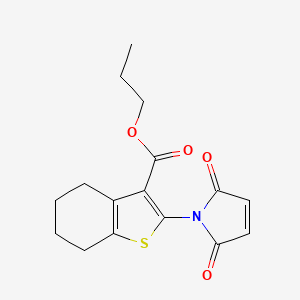

N-(1-(2-羟乙基)-3-(噻吩-2-基)-1H-吡唑-5-基)-2,5-二甲基呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-substituted pyrazole derivatives involves heterocyclization reactions. In the case of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, the process starts with 1-cyanophenyl acetic acid hydrazide reacting with isocyanates to form the desired compounds . Similarly, the synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides involves a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . These methods demonstrate the versatility of pyrazole chemistry in generating a wide array of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), mass spectrometry, and elemental analyses are employed to characterize the compounds . These techniques ensure the correct identification of the synthesized molecules and their structural integrity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for introducing various functional groups that may contribute to their biological activity. The heterocyclization and ring closure reactions are key steps in forming the pyrazole core, which is then further modified by substituents like hydroxy, amino, and carbothioamide groups . These reactions are carefully controlled to achieve high yields and desired selectivity for the target compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The compounds' potential as antimicrobial and antidepressant agents is evaluated through biological assays, which are indicative of their chemical properties in a biological context . For instance, the compound with a naphthyl group showed significant antimicrobial activity, suggesting that the physical and chemical properties conferred by this group are beneficial for such applications .

Antibacterial and Antidepressant Evaluation

The antibacterial evaluation of the N-substituted pyrazole derivatives revealed that certain compounds, particularly those with a naphthyl substituent, exhibit strong activity against various strains of Staphylococcus aureus, including methicillin-sensitive and methicillin-resistant strains . On the other hand, the antidepressant activity of the thiophene-based pyrazolines was assessed through behavioral tests, with some compounds showing promising results comparable to the standard drug Imipramine . These findings suggest that the synthesized compounds have significant potential for therapeutic use, warranting further investigation.

科学研究应用

合成和结构分析

与 N-(1-(2-羟乙基)-3-(噻吩-2-基)-1H-吡唑-5-基)-2,5-二甲基呋喃-3-甲酰胺 结构相关的化合物的合成通常涉及缩合反应、成环方法和官能团转化。例如,抗病毒化合物类似物 5-甲酰胺基-4-羟基-3-(β-D-呋喃核糖基)-噻吩衍生物的合成展示了在创建具有潜在治疗应用的复杂分子中使用的碱介导缩合方法 (Huybrechts 等,1984)。类似地,新型吡唑衍生物作为潜在抗炎剂的合成证明了吡唑支架在药物化学中的效用 (El‐Hawash & El-Mallah,1998)。

生物活性

含有吡唑部分的化合物因其多种生物活性而受到探索。例如,合成的苯基-3-(噻吩-2-基)-4,5-二氢-1H-吡唑-1-甲硫代酰胺被评估用于抗抑郁和神经毒性筛选,揭示了一些具有显着抗抑郁活性且神经毒性低 (Mathew、Suresh 和 Anbazhagan,2014)。另一项关于合成用于潜在抗抑郁作用的噻吩轴承吡唑啉甲酰胺的研究在行为模型中显示出有希望的结果 (Mathew、Suresh 和 Anbazhagan,2014)。

抗菌和抗癌特性

通过 1,3-偶极环加成方法合成的噻吩基吡唑和异恶唑的抗菌活性表明吡唑衍生物在对抗细菌和真菌感染方面的潜力 (Sowmya 等,2018)。此外,合成了新型 N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2, 2-二甲基-2, 3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基) 亚甲基)-4-氧代-2-硫代噻唑烷-3-基) 乙酰胺,显示出显着的抗炎活性,突显了吡唑衍生物在开发新治疗剂方面的多功能性 (Sunder 和 Maleraju,2013)。

属性

IUPAC Name |

N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-10-8-12(11(2)22-10)16(21)17-15-9-13(14-4-3-7-23-14)18-19(15)5-6-20/h3-4,7-9,20H,5-6H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMAABXMIAINLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC(=NN2CCO)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2530203.png)

![N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2530207.png)

![1-tert-butyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2530209.png)

![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2530210.png)